N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide
Overview
Description
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide, also known as DMBI, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer therapy.
Mechanism of Action
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide inhibits the activity of the enzyme N-myristoyltransferase 1 (NMT1), which is involved in the myristoylation of various proteins. Myristoylation is a post-translational modification that is important for the proper functioning of many proteins, including those involved in cancer cell growth and survival. By inhibiting NMT1, N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide disrupts myristoylation and leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells. In addition, N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide is its specificity for NMT1, which reduces the likelihood of off-target effects. However, N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide's potency can vary depending on the cell line being used, which can make it difficult to compare results across different studies.
Future Directions
Future research on N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide could focus on its potential use in combination therapy with other cancer drugs. In addition, further studies could investigate the effects of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide on non-cancer cells and its potential use in treating other diseases. Finally, the development of more potent and selective NMT1 inhibitors could lead to improved cancer therapies.
Scientific Research Applications
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin. N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide's potential use in cancer therapy has led to extensive research in this area.
properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-7-4-10-12(5-8(7)2)20-14(15-10)16-13(18)11-6-9(3)19-17-11/h4-6H,1-3H3,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEVRVRHNDFGEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=NOC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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